3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide
Overview
Description
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C21H30N4O3S This compound is notable for its structural features, which include a sulfonamide group, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonamide Formation: The intermediate is then reacted with 3-amino-N,N-diethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the piperazine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to a corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Biological Studies: It is used in biochemical assays to investigate enzyme interactions and receptor binding.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various receptors and enzymes, particularly those in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, influencing the activity of serotonin, dopamine, or other neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N,N-diethyl-4-[4-(2-chlorophenyl)piperazin-1-yl]benzene-1-sulfonamide
- 3-amino-N,N-diethyl-4-[4-(2-fluorophenyl)piperazin-1-yl]benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural difference can lead to variations in its pharmacological profile and chemical behavior, making it a distinct entity in its class.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-4-25(5-2)29(26,27)17-10-11-19(18(22)16-17)23-12-14-24(15-13-23)20-8-6-7-9-21(20)28-3/h6-11,16H,4-5,12-15,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLQDOPYNDWWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143750 | |
Record name | 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-86-9 | |
Record name | 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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